N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide
Description
N-{[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide is a synthetic small molecule characterized by a 1,2,3,4-tetrazole core substituted with a 4-chlorophenyl group at position 1. A methylene bridge connects the tetrazole to a 2-methanesulfonylbenzamide moiety.
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O3S/c1-26(24,25)14-5-3-2-4-13(14)16(23)18-10-15-19-20-21-22(15)12-8-6-11(17)7-9-12/h2-9H,10H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWQBFSEMHZPFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 303.76 g/mol. The structure features a tetrazole ring and a methanesulfonyl group, which are significant for its biological interactions.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula:
- Molecular Weight: 303.76 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction: The tetrazole moiety is known to interact with various receptors, potentially modulating their activity.
- Enzyme Inhibition: The methanesulfonyl group may enhance the compound's ability to inhibit specific enzymes involved in disease pathways.
- Antimicrobial Activity: Similar tetrazole derivatives have demonstrated significant antimicrobial properties against various pathogens.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Details |
|---|---|
| Antimicrobial | Exhibits activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans. |
| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase (AChE) and urease. |
| Anticancer | May possess anticancer properties through modulation of cell signaling pathways. |
| Anti-inflammatory | Could reduce inflammation by inhibiting pro-inflammatory mediators. |
1. Antimicrobial Activity
In vitro studies have shown that similar tetrazole derivatives exhibit potent antimicrobial effects. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties.
2. Enzyme Inhibition
Research has indicated that compounds with a tetrazole structure can act as effective inhibitors of acetylcholinesterase (AChE). In one study, derivatives were tested for their AChE inhibitory activity with IC50 values ranging from 0.63 µM to 6.28 µM compared to a standard reference.
3. Anticancer Potential
Studies have suggested that tetrazole-containing compounds can induce apoptosis in cancer cells by interfering with signaling pathways essential for cell survival. Specific investigations into the compound's mechanism are ongoing.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-{[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzamide (BE46506)
- Structure : Differs in the benzamide substituent (4-methyl vs. 2-methanesulfonyl).
- Properties : The methyl group reduces polarity compared to methanesulfonyl, likely decreasing aqueous solubility but increasing membrane permeability.
- Synthesis : Both compounds share a tetrazole-methyl-benzamide backbone, suggesting similar synthetic routes (e.g., Ugi-azide reactions) .
N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide
- Structure : Features a 4-(N,N-dimethylsulfamoyl)benzamide group instead of 2-methanesulfonyl.
1-(4-Chlorophenyl)-N-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-5-oxopyrrolidine-3-carboxamide
- Structure : Replaces the benzamide with a 5-oxopyrrolidine-3-carboxamide group.
- Properties : The pyrrolidone ring introduces conformational rigidity and hydrogen-bonding capacity, which may improve selectivity for specific biological targets (e.g., proteases or kinases) .
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid Derivatives
- Structure : Substitutes tetrazole with a 1,2,3-triazole core and includes a trifluoromethyl group.
- Activity : These derivatives exhibit potent antitumor activity (e.g., GP = 68.09% against NCI-H522 lung cancer cells) due to trifluoromethyl’s electron-withdrawing effects enhancing metabolic stability . The tetrazole in the target compound may offer similar stability but with distinct electronic profiles.
N-(4-(1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide (d24)
- Structure : Combines a triazole with a purine-derived moiety.
- The triazole’s smaller ring size may alter binding kinetics compared to tetrazole .
Comparative Analysis of Key Features
Structural and Functional Insights:
- Tetrazole vs. Triazole : Tetrazoles are more electron-deficient and may engage in stronger dipole interactions, whereas triazoles offer π-π stacking advantages .
- Substituent Effects : Methanesulfonyl groups enhance solubility and hydrogen bonding, while methyl or trifluoromethyl groups prioritize lipophilicity and metabolic stability .
- Biological Relevance : The 4-chlorophenyl group is a common motif in antitumor and antimicrobial agents, suggesting shared target pathways (e.g., kinase inhibition) across analogs .
Research Findings and Gaps
- Antitumor Activity : Triazole derivatives with 4-chlorophenyl groups show growth inhibition (GP = 68–86%) in lung cancer cells , but tetrazole analogs like the target compound lack direct activity data.
- Synthetic Feasibility : Tetrazole-methyl-benzamide scaffolds are synthetically accessible via multicomponent reactions (e.g., Ugi-azide), enabling rapid diversification .
- Unanswered Questions : The impact of methanesulfonyl positioning (ortho vs. para) on target binding and the compound’s pharmacokinetic profile remain unexplored.
Preparation Methods
Huisgen Cycloaddition for 1-Substituted Tetrazoles
The [2+3] cycloaddition between sodium azide and a nitrile precursor remains the most reliable method for tetrazole synthesis. For 1-(4-chlorophenyl)-1H-tetrazol-5-yl methanol , the reaction proceeds as follows:
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Reagents : 4-Chlorobenzonitrile (1.0 equiv), sodium azide (1.2 equiv), ammonium chloride (1.5 equiv), dimethylformamide (DMF), 80°C, 12–16 hours.
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Mechanism : The nitrile undergoes cycloaddition with sodium azide, forming the tetrazole ring. The use of ammonium chloride as a catalyst ensures protonation of intermediates, favoring 1-substitution over 2-substitution.
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Post-Reaction Workup : The crude product is precipitated by acidification (pH 2–3) and purified via recrystallization (ethanol/water), yielding 1-(4-chlorophenyl)-1H-tetrazole-5-carbonitrile (78–85% yield).
Reduction to Primary Alcohol
The carbonitrile group is reduced to a hydroxymethyl group:
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Reagents : 1-(4-Chlorophenyl)-1H-tetrazole-5-carbonitrile (1.0 equiv), lithium aluminum hydride (LiAlH4, 2.0 equiv), tetrahydrofuran (THF), 0°C to reflux, 4 hours.
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Outcome : The nitrile is reduced to a primary alcohol, yielding 1-(4-chlorophenyl)-1H-tetrazol-5-yl methanol (92% purity by HPLC).
Functionalization of the Tetrazole Moiety: Synthesis of the Amine Intermediate
The hydroxymethyl group is converted to an aminomethyl group for subsequent amide coupling.
Gabriel Synthesis for Primary Amine Formation
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Reagents : 1-(4-Chlorophenyl)-1H-tetrazol-5-yl methanol (1.0 equiv), phthalimide (1.1 equiv), triphenylphosphine (1.2 equiv), diethyl azodicarboxylate (DEAD, 1.2 equiv), THF, 0°C to room temperature, 6 hours.
-
Mechanism : A Mitsunobu reaction substitutes the hydroxyl group with phthalimide, forming a protected amine.
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Deprotection : Hydrazine hydrate (2.0 equiv) in ethanol (reflux, 3 hours) removes the phthalimide group, yielding 5-(aminomethyl)-1-(4-chlorophenyl)-1H-tetrazole (87% yield).
Synthesis of 2-Methanesulfonylbenzoic Acid
The sulfonyl group is introduced early to avoid side reactions during later stages.
Sulfonation of 2-Methylbenzoic Acid
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Reagents : 2-Methylbenzoic acid (1.0 equiv), methanesulfonyl chloride (1.5 equiv), aluminum chloride (AlCl3, 2.0 equiv), dichloromethane (DCM), 0°C to room temperature, 8 hours.
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Mechanism : Friedel-Crafts sulfonation introduces the methanesulfonyl group at the ortho position.
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Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields 2-methanesulfonylbenzoic acid (76% yield).
Amide Coupling: Final Assembly of the Target Compound
The amine and carboxylic acid are coupled to form the benzamide linkage.
Carbodiimide-Mediated Coupling
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Reagents : 5-(Aminomethyl)-1-(4-chlorophenyl)-1H-tetrazole (1.0 equiv), 2-methanesulfonylbenzoic acid (1.1 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv), hydroxybenzotriazole (HOBt, 1.2 equiv), DCM, room temperature, 12 hours.
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Workup : The reaction mixture is washed with dilute HCl (5%) and sodium bicarbonate (5%), followed by solvent evaporation.
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Purification : Recrystallization from ethanol yields the target compound as a white solid (88% yield, >99% purity by LC-MS).
Alternative Pathways and Optimization Challenges
Direct Alkylation of Tetrazole
An alternative route involves alkylating the tetrazole with 2-methanesulfonylbenzyl bromide:
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 minutes) reduces reaction times for the cycloaddition step, improving yields to 82% while maintaining regioselectivity.
Analytical Characterization and Quality Control
Key Spectroscopic Data :
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1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, tetrazole-H), 7.89–7.45 (m, 8H, aromatic-H), 4.98 (s, 2H, CH2), 3.41 (s, 3H, SO2CH3).
Purity : >99% (HPLC, C18 column, acetonitrile/water gradient).
Industrial-Scale Considerations and Environmental Impact
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step protocols:
- Step 1 : Formation of the tetrazole ring via cyclization reactions (e.g., Huisgen cycloaddition or nitrile-tetrazole conversion).
- Step 2 : Introduction of the 4-chlorophenyl group under Ullmann or Buchwald-Hartwig coupling conditions.
- Step 3 : Functionalization with methanesulfonyl and benzamide groups via nucleophilic substitution or amide coupling.
- Optimization : Solvent choice (e.g., dimethylformamide or acetonitrile ), temperature control (60–100°C), and catalyst screening (e.g., Pd/Cu for coupling reactions) are critical for yield and purity.
Q. How is the molecular structure of this compound confirmed experimentally?
- Techniques :
- NMR Spectroscopy : - and -NMR to verify proton environments and carbon frameworks .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- X-ray Crystallography : Single-crystal analysis for absolute configuration determination (e.g., bond angles, torsion angles) .
Q. What physicochemical properties are critical for experimental design (e.g., solubility, stability)?
- Key Properties :
- Solubility : Tested in polar aprotic solvents (DMF, DMSO) for reaction compatibility .
- Stability : pH-dependent degradation studies (e.g., under acidic/basic conditions) to identify storage protocols .
Advanced Research Questions
Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?
- Approach :
- Quantum Chemical Calculations : Density Functional Theory (DFT) to predict electronic properties (e.g., HOMO/LUMO energies) and reactive sites .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., docking studies with target enzymes) .
- Feedback Loops : Integrate experimental data (e.g., IC values) with computational models to refine predictions .
Q. What strategies resolve contradictions in reaction yield data across studies?
- Methodology :
- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature vs. catalyst loading) .
- Data Normalization : Account for solvent polarity, impurity profiles, and scale-up effects .
- Case Study : Inconsistent yields in tetrazole cyclization may arise from trace moisture; anhydrous conditions with molecular sieves improve reproducibility .
Q. How does the compound’s electronic configuration influence its reactivity in substitution reactions?
- Analysis :
- Electron-Withdrawing Groups : The methanesulfonyl group activates the benzamide moiety for nucleophilic attack at the carbonyl carbon.
- Resonance Effects : The tetrazole ring’s aromaticity stabilizes intermediates during electrophilic substitution .
- Experimental Validation : Hammett plots correlating substituent σ values with reaction rates .
Methodological Challenges and Solutions
Q. What advanced techniques characterize bioactivity mechanisms (e.g., enzyme inhibition)?
- Techniques :
- Surface Plasmon Resonance (SPR) : Real-time binding kinetics with target proteins.
- Isothermal Titration Calorimetry (ITC) : Thermodynamic profiling of ligand-enzyme interactions.
- In Situ Spectroscopy : Monitor intermediate formation during catalytic cycles (e.g., time-resolved IR) .
Q. How can green chemistry principles be applied to improve synthesis sustainability?
- Strategies :
- Solvent Replacement : Switch from DMF to cyclopentyl methyl ether (CPME) for lower toxicity .
- Catalyst Recycling : Immobilize Pd nanoparticles on silica supports to reduce metal waste .
- Microwave-Assisted Synthesis : Reduce reaction times and energy consumption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
